
2,6-dichloro-3-chlorosulfonyl-benzoic Acid
概要
説明
2,6-dichloro-3-chlorosulfonyl-benzoic Acid is a chemical compound with the molecular formula C7H3Cl3O4S. It has a molecular weight of 289.52 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 2,6-dichloro-3-chlorosulfonyl-benzoic Acid is 1S/C7H3Cl3O4S/c8-3-1-2-4 (15 (10,13)14)6 (9)5 (3)7 (11)12/h1-2H, (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point of 169-170°C . It should be stored at 4°C in a sealed container, away from moisture .科学的研究の応用
Application in Pharmaceutical Industry
- Specific Scientific Field : Pharmaceutical Chemistry
- Summary of the Application : “2,6-dichloro-3-chlorosulfonyl-benzoic Acid” is used in the synthesis of Furosemide , a widely used loop diuretic in the treatment of congestive heart failure and edema .
- Methods of Application or Experimental Procedures : The starting material 2,4-dichlorobenzoic acid undergoes chlorosulfonation, ammonization, and condensation to obtain furosemide. First, 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid at 130140 °C to obtain 2,4-dichloro-5-(chlorosulfonyl) benzoic acid (intermediate 1) .
- Results or Outcomes : Furosemide acts on the kidneys by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body, which ultimately increases the water loss rate in the body .
It’s also worth noting that similar compounds, such as “4-(Chlorosulfonyl)benzoic acid” and “3-(Chlorosulfonyl)benzoic acid”, have been used in the preparation of polymer bound transfer hydrogenation catalyst and in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists , respectively. These applications might provide some insight into potential uses for “2,6-dichloro-3-chlorosulfonyl-benzoic Acid”.
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLISIPGZGQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393438 | |
| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
CAS RN |
53553-05-2 | |
| Record name | 2,6-dichloro-3-chlorosulfonyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

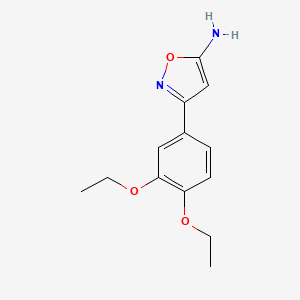
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)
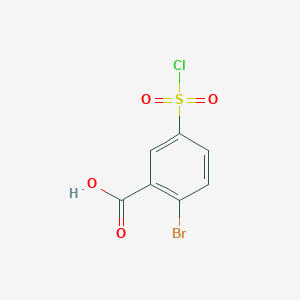
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)
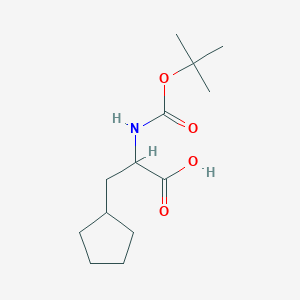
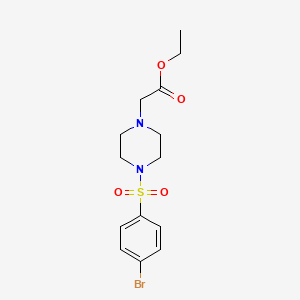
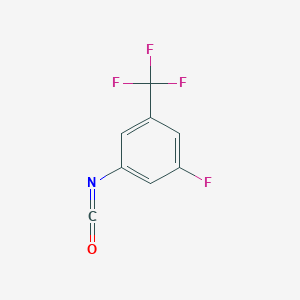


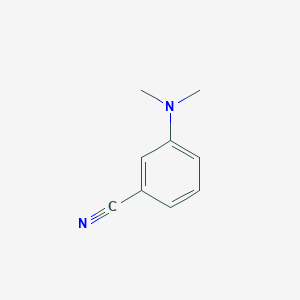
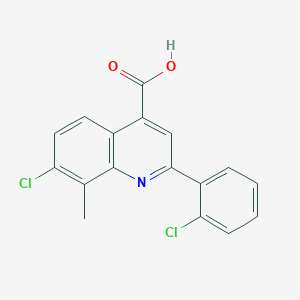
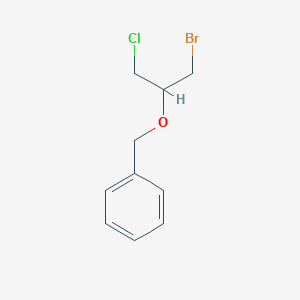

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)